Methyl 8-oxospiro[4.5]decane-7-carboxylate
Description
2-Amino-3-(oxolan-3-yl)propanamide is a propanamide derivative featuring a tetrahydrofuran (oxolane) ring at the β-position of the amino-propanamide backbone. The oxolane ring introduces stereochemical complexity and modulates physicochemical properties such as solubility and metabolic stability .
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 8-oxospiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-15-11(14)9-8-12(5-2-3-6-12)7-4-10(9)13/h9H,2-8H2,1H3 |
InChI Key |
CBIPHFNAIYFHEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CCCC2)CCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis from 1,4-Dioxaspiro[4.5]decan-8-one and Dimethyl Carbonate
One well-documented method involves the synthesis of methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (a closely related spiro compound) from 1,4-dioxaspiro[4.5]decan-8-one and dimethyl carbonate. This reaction is typically carried out under reflux conditions in the presence of sodium hydride as a base for approximately 4 hours. The process achieves high yield (around 93%) and is reported in the Journal of Medicinal Chemistry (2016) by Deny et al. This method highlights the nucleophilic substitution on the spirocyclic ketone intermediate to introduce the methyl ester functionality.
| Parameter | Details |
|---|---|
| Starting material | 1,4-Dioxaspiro[4.5]decan-8-one |
| Reagents | Dimethyl carbonate, sodium hydride |
| Reaction conditions | Reflux, 4 hours |
| Yield | 93% |
| Reference | Deny et al., J. Med. Chem., 2016 |
Construction via Oxidative Cleavage of Tricyclic Intermediates
Another sophisticated approach involves the oxidative cleavage of tricyclo[5.2.2.0^1,5]undecene intermediates to form the spiro[4.5]decane core, followed by functional group transformations to introduce the ketone and methyl ester groups. This method was developed as part of the formal synthesis of natural products such as acorone and involves ozonolysis of bicyclic intermediates followed by oxidative workup with Jones reagent to afford the spiro acid. Subsequent methylation converts the acid to the methyl ester, yielding this compound with high stereospecificity.
General Acid-Mediated Aminolactone Formation (Related Spiroaminolactones)
Recent advances in spiro compound synthesis include acid-mediated aminolactone formation from unactivated alkenes, which can be adapted for spiro compounds related to this compound. This method uses general procedures involving methyltriphenylphosphonium bromide and strong bases to prepare alkenes, followed by acid catalysis to form spiroaminolactones. Although this method focuses on aminolactones, the detailed synthetic protocols and purification techniques provide valuable insights for spiro compound preparation.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sodium hydride-mediated esterification | 1,4-Dioxaspiro[4.5]decan-8-one | Dimethyl carbonate, reflux | 93 | High yield, straightforward | Requires strong base, reflux |
| Oxidative cleavage of tricyclic intermediate | Tricyclo[5.2.2.0^1,5]undecene | Ozonolysis, Jones reagent, methyl iodide | Not specified | Stereospecific, suitable for complex targets | Multi-step, requires ozone |
| Acid-mediated aminolactone formation | Alkenes from Wittig reaction | Acid catalysis, methyltriphenylphosphonium bromide | Not specified | Versatile, allows functional group diversity | Focused on aminolactones, indirect |
Research Discoveries and Notes
The sodium hydride and dimethyl carbonate method is well-established for synthesizing methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate with excellent yields and is referenced in medicinal chemistry applications, indicating the compound’s relevance in drug discovery.
The oxidative cleavage approach is notable for its stereospecificity and has been successfully applied in the formal synthesis of natural products, demonstrating the synthetic utility of this compound as a key intermediate.
The acid-mediated aminolactone formation procedure provides a modern synthetic toolkit for spiro compounds, emphasizing the importance of well-controlled reaction conditions and purification techniques in obtaining high-purity spirocyclic products.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxospiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
Methyl 8-oxospiro[4.5]decane-7-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 8-oxospiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structural Variations
Key analogs (Table 1):
Analysis :
- The oxolan-3-yl group in the target compound provides a saturated oxygen heterocycle , enhancing solubility compared to aromatic substituents (e.g., benzyloxy or thiazolyl) while maintaining moderate hydrogen-bonding capacity.
- Puromycin (C22H29N7O5·2HCl) shares an oxolan moiety but incorporates a purine ring, enabling ribosomal binding . This highlights how heterocyclic appendages dictate target specificity.
Physicochemical Data (Table 2):
| Property | 2-Amino-3-(oxolan-3-yl)propanamide | (R)-3-tert-Butoxy-2-aminopropanamide | Puromycin Dihydrochloride |
|---|---|---|---|
| Molecular Formula | C7H12N2O2 (estimated) | C7H16N2O2 | C22H29N7O5·2HCl |
| Molecular Weight | ~156.18 g/mol | 160.21 g/mol | 544.4 g/mol |
| Solubility | Likely moderate (polar group) | Lower (hydrophobic tert-butoxy) | High (ionic form) |
| Stability | Stable under inert conditions | Potential hydrolysis risk | Stable at -20°C |
Biological Activity
Methyl 8-oxospiro[4.5]decane-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic structure characterized by a spiro connection between two cycloalkane rings. Its molecular formula indicates the presence of multiple functional groups, including a carboxylate and an oxo group, which contribute to its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research suggests that it may exhibit:
- Antitumor Effects : Similar compounds have shown potential in inhibiting tumor cell proliferation, suggesting that this compound may have similar properties.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, influencing pathways related to cell survival and proliferation.
- Receptor Interaction : It could interact with cellular receptors, potentially altering signaling pathways critical for various biological functions.
The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, leading to altered activity and subsequent biological effects. This interaction can result in:
- Covalent Bond Formation : The oxo group may form covalent bonds with nucleophilic sites on proteins and enzymes.
- Non-covalent Interactions : The compound can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate | Contains an azaspiro motif | Different nitrogen placement alters reactivity |
| 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride | Methoxy substitution at position three | Enhances solubility and alters biological activity |
| 8-Oxaspiro[4.5]decane-7,9-dione | Lacks carboxylate functionality | Potentially different biological activity profile |
This compound stands out due to its specific combination of functional groups and spirocyclic architecture, which may influence its reactivity and biological interactions differently compared to these similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antitumor Activity : A study focusing on hybrid molecules containing spirocyclic structures demonstrated significant antitumor effects against various cancer cell lines through apoptosis induction . These findings suggest that this compound could exhibit similar antitumor properties.
- Enzyme Interaction Studies : Research has indicated that compounds with spirocyclic structures can inhibit enzymes involved in cancer progression, providing a basis for further exploration of this compound as a potential therapeutic agent .
- Toxicology Assessments : Preliminary toxicity studies indicated a favorable safety profile for related compounds, suggesting that this compound may also be safe for further pharmacological evaluation .
Q & A
Q. Q1. What are the optimal synthetic routes for Methyl 8-oxospiro[4.5]decane-7-carboxylate, and how do reaction conditions influence stereochemical outcomes?
Answer: The compound can be synthesized via tandem hydroformylation/aldol condensation or epoxidation of cyclic ketones with unsaturated side chains. Key parameters include:
- Catalyst selection : Rhodium complexes (e.g., [Rh(acac)(CO)₂]) with chiral ligands like BIPHEPHOS enhance regioselectivity and spirocycle formation .
- Solvent and temperature : Dry THF under inert atmospheres minimizes side reactions, while temperatures between 60–80°C optimize reaction rates .
- Acid catalysts : Para-toluenesulfonic acid (PTSA) facilitates cyclization by protonating intermediates, critical for spiro ring closure .
- Purification : Silica gel chromatography (e.g., 6:1 pentanes/Et₂O) resolves diastereomers, as evidenced by NMR analysis of isolated isomers .
Structural Characterization
Q. Q2. Which advanced techniques are most reliable for resolving the spirocyclic configuration of this compound?
Answer:
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine high-resolution crystal structures, resolving bond angles and spiro junction geometry. Validation tools in SHELX ensure data accuracy .
- Multinuclear NMR : ¹H and ¹³C NMR distinguish stereoisomers via coupling constants (e.g., δ 4.40 ppm for axial protons) and NOE experiments .
- IR spectroscopy : Carbonyl stretches (~1740 cm⁻¹) confirm ester functionality, while sp³ C-O bonds appear at 1064–1205 cm⁻¹ .
Safety and Handling
Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Impermeable gloves (EN 374 standard), flame-retardant lab coats, and safety goggles prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation risks. Respiratory protection (e.g., NIOSH-approved masks) is required if vapor thresholds exceed limits .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed chemical destruction facilities. Avoid water sources to prevent environmental contamination .
Biological Activity Profiling
Q. Q4. How can researchers evaluate the enzyme inhibitory potential of this compound derivatives?
Answer:
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases). Time-dependent inhibition studies reveal mechanism (competitive/non-competitive) .
- Molecular docking : Computational models (AutoDock, Schrödinger) predict binding affinities to target enzymes like proteases or kinases .
- Metabolic flux analysis : Track cellular pathways (e.g., glycolysis) via LC-MS to identify disruption points caused by spirocyclic derivatives .
Data Contradiction Resolution
Q. Q5. How should researchers address discrepancies in reported spectroscopic data for this compound?
Answer:
- Cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular integrity. For example, HRMS m/z 196.1458 ([M]+) matches theoretical C₁₂H₂₀O₂ .
- Impurity analysis : Use HPLC (C18 columns, acetonitrile/water gradient) to detect byproducts affecting spectral clarity .
- Computational comparison : DFT calculations (e.g., Gaussian) simulate NMR shifts, identifying outliers due to solvent or tautomerism .
Advanced Applications
Q. Q6. What strategies enhance the utility of this compound in drug discovery?
Answer:
- Scaffold diversification : Introduce substituents (e.g., azide/alkyne groups) via Huisgen cycloaddition for click chemistry libraries .
- Prodrug design : Ester hydrolysis under physiological pH generates bioactive carboxylic acids, improving pharmacokinetics .
- Crystallographic fragment screening : Co-crystallize with target proteins (e.g., kinases) to map binding pockets and guide lead optimization .
Stability and Reactivity
Q. Q7. Under what conditions does this compound undergo decomposition?
Answer:
- Thermal degradation : TGA analysis shows decomposition above 200°C, releasing CO₂ and ketones. Store at 2–8°C in amber vials to prevent photolysis .
- Hydrolysis : Susceptible to basic conditions (pH >10), cleaving the ester to 8-oxospiro[4.5]decane-7-carboxylic acid. Stabilize with buffered solutions (pH 6–7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
